molecular formula C8H8ClN3 B13116943 (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine

Cat. No.: B13116943
M. Wt: 181.62 g/mol
InChI Key: OCDGGTMKDHFGNF-UHFFFAOYSA-N
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Description

(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine is a chemical compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine typically involves the reaction of 5-chloropyrazole with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridine compounds.

Scientific Research Applications

(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine is unique due to its specific substitution pattern and the presence of both a pyrazole and pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(5-chloropyrazolo[1,5-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-6-1-2-12-8(3-6)4-7(5-10)11-12/h1-4H,5,10H2

InChI Key

OCDGGTMKDHFGNF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)CN)C=C1Cl

Origin of Product

United States

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